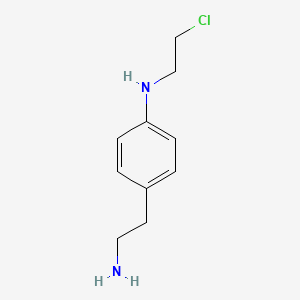![molecular formula C21H29N2O6S+ B10834741 [5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)
[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26560530-Compound-32” is a synthetic organic compound identified as a potent and selective inhibitor of Rho kinase 2 (ROCK2) . This compound has shown significant biological activity, particularly in the modulation of various cellular processes, making it a valuable tool in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID26560530-Compound-32” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route typically includes:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification and characterization of the final product using techniques such as chromatography and spectroscopy.
Industrial Production Methods: Industrial production of “PMID26560530-Compound-32” follows similar synthetic routes but on a larger scale. The process involves:
- Optimization of reaction conditions to maximize yield and purity.
- Use of industrial-grade reagents and solvents.
- Implementation of quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: “PMID26560530-Compound-32” undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
“PMID26560530-Compound-32” has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Rho kinase 2 and its effects on cellular processes.
Biology: Investigated for its role in modulating cell signaling pathways and its potential therapeutic effects.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated Rho kinase activity, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Rho kinase 2.
Mechanism of Action
The mechanism of action of “PMID26560530-Compound-32” involves the inhibition of Rho kinase 2 (ROCK2). This inhibition leads to the modulation of various cellular processes, including:
Cytoskeletal Dynamics: Regulation of actin filament organization and cell motility.
Cell Proliferation: Control of cell growth and division.
Apoptosis: Induction of programmed cell death in certain cell types.
The molecular targets and pathways involved include the Rho/ROCK signaling pathway, which plays a crucial role in various physiological and pathological processes.
Comparison with Similar Compounds
“PMID26560530-Compound-32” is unique in its high selectivity and potency as a ROCK2 inhibitor. Similar compounds include:
Compound 32 [PMID 20471253]: Another ROCK2 inhibitor with similar biological activity.
Tricyclic Sulfone RORγ Modulators: Compounds with different targets but similar structural features.
The uniqueness of “PMID26560530-Compound-32” lies in its specific inhibition of ROCK2, making it a valuable tool for studying the Rho/ROCK signaling pathway and its associated cellular processes.
Properties
Molecular Formula |
C21H29N2O6S+ |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
[5-carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium |
InChI |
InChI=1S/C21H28N2O6S/c1-30(2)14-16(24)10-11-17(20(26)27)22-19(25)18-9-6-12-23(18)21(28)29-13-15-7-4-3-5-8-15/h3-5,7-8,17-18H,6,9-14H2,1-2H3,(H-,22,25,26,27)/p+1 |
InChI Key |
SKEWALVSEUJDCH-UHFFFAOYSA-O |
Canonical SMILES |
C[S+](C)CC(=O)CCC(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



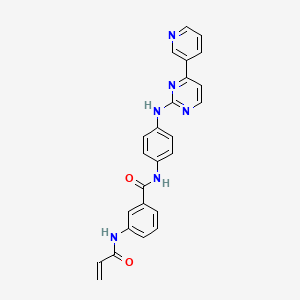
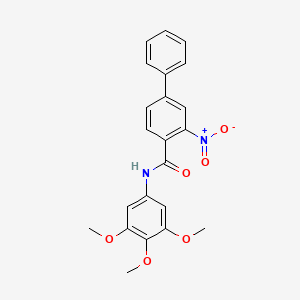
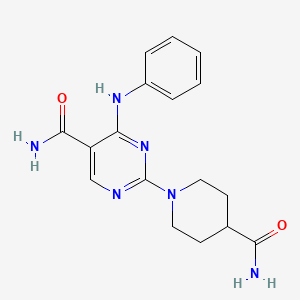
![3-[(4-(2-Methoxyphenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B10834700.png)
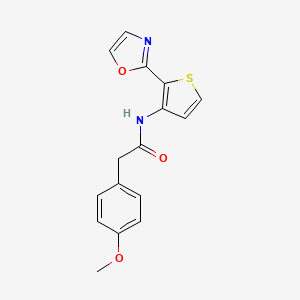
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)
![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)

![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol](/img/structure/B10834740.png)
